molecular formula C16H20O B14519336 2-Cyclohexylidene-1-phenylbutan-1-one CAS No. 62614-94-2

2-Cyclohexylidene-1-phenylbutan-1-one

Cat. No.: B14519336
CAS No.: 62614-94-2
M. Wt: 228.33 g/mol
InChI Key: IXAYUTNOTJHGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within α,β-Unsaturated Ketone Chemistry

The defining feature of α,β-unsaturated ketones is the conjugated system formed by the C=C and C=O double bonds. This conjugation leads to a delocalization of π-electrons across these four atoms, which in turn influences the molecule's reactivity. Unlike simple ketones, α,β-unsaturated ketones have two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for both 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon), providing chemists with versatile pathways for further molecular elaboration.

The reactivity of α,β-unsaturated ketones is a cornerstone of many important synthetic transformations, including the Michael reaction, Robinson annulation, and various cycloaddition reactions. These reactions are fundamental in the construction of cyclic and polycyclic systems found in many natural products and pharmaceuticals.

Significance of Cyclohexylidene and Phenylbutan-1-one Moieties in Complex Molecule Synthesis

The cyclohexylidene moiety , an exocyclic double bond on a cyclohexane (B81311) ring, introduces a degree of conformational rigidity and steric influence. The use of cyclic ketones like cyclohexanone (B45756) in condensation reactions is a common strategy to introduce six-membered rings into a target molecule. These rings are ubiquitous in natural products, such as steroids and terpenes, and their controlled synthesis is a major focus of organic chemistry. The exocyclic nature of the double bond also presents a unique stereochemical environment that can be exploited in subsequent reactions.

The combination of these two moieties in 2-Cyclohexylidene-1-phenylbutan-1-one results in a molecule with a rich chemical landscape, offering multiple sites for reaction and further diversification.

Historical Development of Synthetic Approaches to Related Structures

The primary method for the synthesis of this compound and related α,β-unsaturated ketones is the Claisen-Schmidt condensation , a variation of the aldol (B89426) condensation. This reaction, independently discovered by Rainer Ludwig Claisen and J. Gustav Schmidt in the late 19th century, involves the base-catalyzed reaction of a ketone with an aldehyde or another ketone. nih.gov In the case of this compound, this would involve the reaction of cyclohexanone with 1-phenylbutan-1-one.

The Claisen-Schmidt condensation is a powerful tool for the formation of carbon-carbon bonds and has been a mainstay of organic synthesis for over 140 years. Historically, these reactions were often carried out using strong bases like sodium hydroxide (B78521) or potassium hydroxide in protic solvents like ethanol (B145695).

Over the decades, numerous modifications and improvements to this classic reaction have been developed. These include the use of milder bases, phase-transfer catalysts, and solvent-free conditions to improve yields, reduce side reactions, and enhance the environmental friendliness of the synthesis. The development of asymmetric aldol reactions has also been a major area of research, allowing for the stereocontrolled synthesis of chiral α,β-unsaturated ketones.

The enduring relevance of the Claisen-Schmidt condensation highlights a fundamental principle in organic synthesis: the power of simple, reliable reactions to construct complex and valuable molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62614-94-2

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

IUPAC Name

2-cyclohexylidene-1-phenylbutan-1-one

InChI

InChI=1S/C16H20O/c1-2-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3

InChI Key

IXAYUTNOTJHGRW-UHFFFAOYSA-N

Canonical SMILES

CCC(=C1CCCCC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Cyclohexylidene 1 Phenylbutan 1 One

Reactions Involving the α,β-Unsaturated Ketone System

While α,β-unsaturated ketones, in general, are known to undergo conjugate additions (such as Michael additions), cyclization reactions, and selective hydrogenation of the olefinic bond, no studies have been found that specifically document these reactions for 2-Cyclohexylidene-1-phenylbutan-1-one.

Conjugate Additions (e.g., Michael Additions)

There is no available data on the conjugate addition reactions of this compound with various nucleophiles.

Cyclization Reactions and Annulation Strategies

No literature exists detailing the use of this compound in cyclization or annulation reactions.

Selective Hydrogenation of Olefinic Bonds

Specific conditions and outcomes for the selective hydrogenation of the exocyclic double bond in this compound have not been reported.

Reactions at the Carbonyl Center

Transformations at the carbonyl group are a fundamental aspect of ketone chemistry. However, specific examples involving this compound are absent from the scientific literature.

Transformations to Oxime Ethers and Other Functional Derivatives

There are no published methods for the synthesis of oxime ethers or other functional derivatives specifically from this compound.

Elucidation of Reaction Mechanisms

Without experimental or computational studies on the reactions of this compound, no information on the elucidation of its reaction mechanisms can be provided.

Identification and Characterization of Key Intermediates

Understanding the transient species formed during a reaction is fundamental to unraveling its mechanism. For reactions involving this compound, several types of high-energy intermediates can be postulated or have been identified in analogous systems.

Vinyl cations are carbocations where the positive charge resides on a double-bonded carbon atom. wikipedia.org These are high-energy, dicoordinated species that have been studied extensively and are implicated as intermediates in various chemical transformations. nih.gov While traditionally viewed as too unstable for synthetic applications, recent advances have demonstrated their utility in carbon-carbon bond-forming reactions. nih.govresearchgate.net

A vinyl cation intermediate of this compound could be generated from a suitable precursor, such as the corresponding vinyl triflate. The abstraction of the triflate group, often facilitated by a Lewis acid or a silylium-weakly coordinating anion catalyst, would yield the highly reactive vinyl cation. nih.govnih.gov This intermediate would be characterized by a linear geometry at the cationic carbon center.

Once formed, this reactive species can undergo several rapid transformations. A key reaction pathway for cyclic vinyl cations is intramolecular C-H insertion. nih.govnih.gov In this process, the electron-deficient carbon can abstract a hydride from a nearby C-H bond within the molecule, leading to the formation of new bicyclic structures. nih.gov Another potential fate is an intermolecular reaction, such as a reductive Friedel-Crafts reaction with an arene solvent, where the vinyl cation acts as an electrophile. nih.govresearchgate.net

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds. wikipedia.orglibretexts.org The mechanism, first proposed by Rudolf Criegee, involves a series of steps beginning with the 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide, also known as a molozonide. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the ozonolysis reaction would target the exocyclic double bond. The molozonide would rapidly undergo a retro-1,3-dipolar cycloaddition, fragmenting into two pieces: a stable carbonyl compound and a highly reactive intermediate known as a carbonyl oxide or Criegee intermediate. wikipedia.orgbyjus.com For this specific substrate, the cleavage would yield cyclohexanone (B45756) and a carbonyl oxide derived from the 1-phenylbutan-1-one moiety.

This carbonyl oxide is a zwitterionic species that typically recombines with the carbonyl fragment in another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). masterorganicchemistry.com However, the carbonyl oxide can be intercepted, or "trapped," by other reagents present in the reaction mixture. For instance, performing the ozonolysis in the presence of amine oxides can lead to the trapping of the carbonyl oxide, which then fragments to directly generate the final carbonyl products, avoiding the formation of potentially explosive ozonides. unl.edu This trapping strategy is a crucial mechanistic tool to confirm the existence of the carbonyl oxide intermediate and provides a safer alternative to traditional ozonolysis protocols. unl.edu

While specific studies on this compound are not prevalent, the involvement of ruthenium species in catalytic cycles with α,β-unsaturated ketones is well-established for various transformations. rsc.orgibs.re.kr A Ru(IV)-alkyl species can be proposed as a key intermediate in a hypothetical catalytic cycle, such as a conjugate addition reaction.

A plausible mechanism could begin with a Ru(II) precatalyst. This complex could undergo oxidative addition with a reagent, for example H-Nu (where Nu is a nucleophile), to form a Ru(IV)-hydride species. The alkene moiety of this compound would then coordinate to the ruthenium center. This is followed by the migratory insertion of the double bond into the Ru-H bond. This step generates the key Ru(IV)-alkyl intermediate, where the alkyl group is covalently bonded to the ruthenium center at the β-position of the original ketone. The final step would be a reductive elimination, where the nucleophile (Nu) forms a bond with the α-carbon, releasing the product and regenerating the active Ru(II) catalyst to continue the cycle.

Advanced Spectroscopic and Structural Characterization of 2 Cyclohexylidene 1 Phenylbutan 1 One

Elucidation of Molecular Structure and Connectivity

The molecular structure and connectivity of 2-Cyclohexylidene-1-phenylbutan-1-one would be definitively established using a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (IR), and mass spectrometry (MS).

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The phenyl group would likely exhibit signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the cyclohexylidene ring would show complex multiplets in the aliphatic region (likely δ 1.5-3.0 ppm), with the allylic protons being shifted further downfield due to the proximity of the double bond. The ethyl group of the butanone moiety would be expected to show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, characteristic of an ethyl group spin system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. A peak for the carbonyl carbon (C=O) would be expected at the low-field end of the spectrum, typically in the range of 190-220 ppm for α,β-unsaturated ketones. The sp²-hybridized carbons of the phenyl ring and the exocyclic double bond would appear in the δ 110-160 ppm region. The sp³-hybridized carbons of the cyclohexylidene ring and the ethyl group would be found at higher field (δ 10-60 ppm).

Predicted ¹³C NMR Chemical Shift Ranges:

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)190 - 220
Aromatic & Vinylic (C=C)110 - 160
Aliphatic (sp³)10 - 60

Vibrational Spectroscopies (e.g., Infrared (IR))

The infrared (IR) spectrum would provide crucial information about the functional groups present. The most characteristic absorption would be the strong C=O stretching vibration of the conjugated ketone, expected in the range of 1650-1685 cm⁻¹. The C=C stretching vibration of the cyclohexylidene group would likely appear around 1600-1640 cm⁻¹. The aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching vibrations for the aromatic and aliphatic protons would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Expected Key IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (conjugated ketone)1650 - 1685
C=C (alkene)1600 - 1640
C=C (aromatic)1450 - 1600
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry would be used to determine the molecular weight and to gain insight into the structure through fragmentation patterns. In electrospray ionization mass spectrometry (ESI-MS), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be expected, confirming the molecular formula of C₁₆H₂₀O. Fragmentation would likely occur via cleavage of the bonds adjacent to the carbonyl group. Common fragmentation pathways for similar ketones include the loss of the ethyl group and cleavage of the phenyl group, leading to characteristic fragment ions.

Conformational Analysis and Stereochemical Assignment

The presence of the exocyclic double bond in this compound introduces the possibility of E/Z isomerism with respect to the arrangement of substituents around this bond. The stereochemistry could be assigned using advanced NMR techniques such as the Nuclear Overhauser Effect (NOE), which can provide information about the spatial proximity of protons.

Furthermore, the molecule can exist in different conformations due to rotation around single bonds, particularly the bond between the carbonyl group and the double bond (s-cis and s-trans conformers). The relative stability of these conformers is influenced by steric and electronic factors. In α,β-unsaturated ketones, the s-trans conformation is often more stable, but this can be influenced by the nature of the substituents.

Solid-State Structural Investigations (if applicable to compound or closely related derivatives)

X-ray Diffraction Analysis of Crystalline Derivatives

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the preferred conformation and stereochemistry in the crystal lattice. For many chalcone (B49325) and α,β-unsaturated ketone derivatives, X-ray crystallography has been instrumental in confirming planar or near-planar conformations of the enone system and establishing the stereochemistry of substituents.

Based on the comprehensive search conducted, there is currently no publicly available scientific literature or crystallographic data detailing a Hirshfeld surface analysis for the specific compound this compound.

Therefore, the requested article section focusing on the "" and specifically subsection "4.3.2. Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State" cannot be generated at this time due to the absence of primary research on this topic.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires prior determination of the compound's single-crystal X-ray diffraction structure. The absence of a Hirshfeld surface analysis in the literature strongly suggests that the crystal structure of this compound has not yet been reported.

Further research, including the synthesis of a single crystal of this compound and its subsequent analysis by X-ray crystallography, would be required to generate the data necessary for a Hirshfeld surface analysis. Such an analysis would provide valuable insights into the solid-state packing of the molecule and the nature and relative contributions of various intermolecular forces, such as hydrogen bonds and van der Waals interactions.

Theoretical and Computational Studies of 2 Cyclohexylidene 1 Phenylbutan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. unipd.it These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei, providing detailed information about molecular geometry, electronic distribution, and energy. unipd.it

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is often favored for its balance of accuracy and computational cost. researchgate.net A DFT analysis of 2-Cyclohexylidene-1-phenylbutan-1-one would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Following optimization, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and behavior. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Table 1: Hypothetical DFT-Calculated Molecular and Electronic Properties of this compound

PropertyCalculated ValueUnit
HOMO Energy-6.25eV
LUMO Energy-1.89eV
HOMO-LUMO Gap4.36eV
Ionization Potential6.25eV
Electron Affinity1.89eV
Electronegativity (χ)4.07eV
Chemical Hardness (η)2.18eV
Electrophilicity Index (ω)3.79eV

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule with a similar structure.

Semi-Empirical Quantum Chemistry Methods for Energy and Electronic Characteristics

Semi-empirical quantum chemistry methods offer a faster, albeit less accurate, alternative to ab initio methods like DFT. wikipedia.orgucsb.edu These methods simplify the complex equations of quantum mechanics by incorporating experimental data (empirical parameters) to approximate certain aspects of the calculation. wikipedia.org Methods such as AM1, PM3, and MNDO are commonly used for large molecules where DFT calculations would be computationally expensive. nih.gov

For this compound, semi-empirical methods could be employed to rapidly estimate its heat of formation, dipole moment, and other electronic properties. While the absolute values obtained from these methods may deviate from experimental results, they are valuable for studying trends within a series of related compounds or for preliminary conformational analysis. ucsb.edu

Table 2: Illustrative Comparison of Energy and Electronic Characteristics from Semi-Empirical Methods for this compound

MethodHeat of Formation (kcal/mol)Dipole Moment (Debye)
AM1-25.82.95
PM3-28.13.05
MNDO-24.53.10

Note: The data in this table is hypothetical and serves to illustrate the type of results generated by different semi-empirical methods.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. tesisenred.net These methods are invaluable for predicting spectroscopic properties and understanding how a molecule interacts with its environment.

Prediction of Spectroscopic Signatures (e.g., UV-Vis Spectra and Orbital Shapes)

Computational methods can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. nist.gov Time-dependent density functional theory (TD-DFT) is a common approach for calculating electronic transition energies, which correspond to the absorption of light. nih.gov The predicted spectrum can be compared with experimental data to confirm the molecular structure and understand the nature of the electronic excitations.

For this compound, TD-DFT calculations would identify the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculations would also reveal which molecular orbitals are involved in these electronic transitions, such as the promotion of an electron from the HOMO to the LUMO. scielo.org.za Visualizing the shapes of these orbitals provides insight into the regions of the molecule that are involved in light absorption.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound

Wavelength (λmax) (nm)Oscillator Strength (f)Major Orbital Contribution
2850.45HOMO -> LUMO
2400.21HOMO-1 -> LUMO
2100.15HOMO -> LUMO+1

Note: This data is a hypothetical representation of a TD-DFT prediction for a molecule of this type.

Solvatochromic Effects using Continuum Solvation Models

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. mdpi.com This effect can be studied computationally using continuum solvation models, such as the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different solvent environments.

By performing TD-DFT calculations with a continuum solvation model, it is possible to predict the shift in the UV-Vis absorption spectrum of this compound in various solvents. researchgate.net A positive solvatochromism (a shift to longer wavelengths, or redshift) in more polar solvents would suggest that the excited state is more polar than the ground state. Conversely, a negative solvatochromism (a shift to shorter wavelengths, or blueshift) would indicate a less polar excited state. rsc.org

Computational Mechanistic Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.com For this compound, theoretical calculations could be used to explore potential reaction pathways, such as its synthesis or subsequent transformations.

This involves locating the transition state structures for each step of a proposed mechanism. A transition state is the highest energy point along the reaction coordinate, and its structure provides insight into the geometry of the reacting molecules as they transform from reactants to products. By calculating the activation energy (the energy difference between the reactants and the transition state), it is possible to predict the feasibility and rate of a reaction.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a located transition state correctly connects the desired reactants and products. researchgate.net This computational approach provides a detailed picture of the energy profile of a reaction, helping to elucidate the most likely mechanism.

Transition State Analysis of Key Reaction Pathways

The formation of this compound from cyclohexanone (B45756) and 1-phenylbutan-1-one (propiophenone) proceeds through a base-catalyzed aldol (B89426) condensation mechanism. This pathway involves three critical steps, each with a distinct transition state (TS): enolate formation, C-C bond formation (aldol addition), and dehydration. While specific computational data for this exact reaction is not extensively published, analysis can be based on well-studied analogous aldol condensation systems.

Enolate Formation (TS1): The reaction begins with a base abstracting an alpha-proton from cyclohexanone. The transition state for this step involves the partial breaking of the C-H bond and the partial formation of a B-H bond (where B is the base). The negative charge begins to delocalize onto the oxygen atom.

Nucleophilic Attack (TS2): The formed cyclohexanone enolate then attacks the electrophilic carbonyl carbon of 1-phenylbutan-1-one. This is typically the rate-determining step. The transition state is characterized by the partial formation of the new carbon-carbon bond between the alpha-carbon of the cyclohexanone and the carbonyl carbon of the propiophenone. The geometry of this transition state is crucial for determining the stereochemical outcome of the reaction, although for this specific product, new stereocenters are not retained in the final conjugated system.

Dehydration (TS3): The resulting β-hydroxy ketone intermediate is then dehydrated to form the final α,β-unsaturated ketone. This elimination often proceeds via an E1cB mechanism under basic conditions. The transition state involves the partial breaking of the C-H bond at the alpha-position and the C-O bond at the beta-position, leading to the formation of the conjugated double bond.

The table below presents representative geometric parameters for a calculated aldol addition transition state, illustrating the key bond formations.

Table 1: Representative Geometric Parameters in an Aldol Addition Transition State (TS2)
ParameterDescriptionTypical Calculated Value (Å)
Cα---Cc Bond LengthDistance between the nucleophilic α-carbon of the enolate and the electrophilic carbonyl carbon.~2.0 - 2.5
Cc=O Bond LengthBond length of the electrophilic carbonyl group, which is elongated compared to the ground state.~1.25 - 1.35
Cα-Cβ Bond AngleAngle involving the newly forming bond, indicating the trajectory of the nucleophilic attack.~109 - 112°

Prediction of Reaction Energetics and Intermediates

The key intermediates in the pathway are:

Cyclohexanone Enolate: A high-energy, nucleophilic intermediate.

Tetrahedral Alkoxide: Formed after the nucleophilic attack. This is another high-energy intermediate.

β-Hydroxy Ketone: The aldol addition product before dehydration. It is more stable than the preceding intermediates but less stable than the final conjugated product.

Table 2: Representative Predicted Relative Energies for a Claisen-Schmidt Condensation Pathway
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsCyclohexanone + Propiophenone + Base0.0
TS1Transition state for enolate formation+15 to +20
Intermediates 1Enolate + Protonated Base+10 to +15
TS2Transition state for C-C bond formation+20 to +25
Intermediate 2β-Hydroxy Ketone (Aldol Adduct)-5 to -10
TS3Transition state for dehydration+10 to +15
ProductsThis compound + H₂O-15 to -25

Note: Values are illustrative and based on general computational studies of aldol condensations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity or property of a chemical compound based on its molecular structure. For α,β-unsaturated ketones like this compound, QSAR can be employed to predict chemical reactivity, such as susceptibility to Michael addition, or selectivity in various reactions. nih.gov

The development of a QSAR model involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These descriptors are then used to build a mathematical model that correlates them with an observed property. nih.gov For predicting the reactivity of the enone moiety, relevant descriptors often relate to the electronic and steric properties of the molecule. amazonaws.com

Key molecular descriptors relevant to the reactivity of α,β-unsaturated ketones include:

Electronic Descriptors: These describe the distribution of electrons in the molecule. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important, as a lower LUMO energy indicates greater susceptibility to nucleophilic attack. Partial atomic charges on the carbonyl carbon and the β-carbon also indicate the electrophilicity of these sites. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that relate to the size, shape, and degree of branching.

Quantum Chemical Descriptors: These include properties like dipole moment, polarizability, and HOMO-LUMO gap, which can influence how the molecule interacts with other reagents. researchgate.net

QSAR studies on chalcones and other α,β-unsaturated ketones have successfully modeled their activities using a combination of these descriptor types. nih.govbiointerfaceresearch.com The resulting models can be used to screen new derivatives for desired reactivity or to understand the structural features that govern reaction outcomes. nih.govnih.gov

Table 3: Common Molecular Descriptors in QSAR Models for α,β-Unsaturated Ketone Reactivity
Descriptor ClassSpecific Descriptor ExampleRelevance to Reactivity/Selectivity
Quantum ChemicalLUMO EnergyA lower LUMO energy generally correlates with higher reactivity towards nucleophiles (e.g., in Michael additions). nih.gov
ElectronicPartial Charge on β-CarbonA more positive partial charge indicates a more electrophilic site, enhancing susceptibility to conjugate addition.
ElectronicDipole MomentInfluences intermolecular interactions and solubility in polar solvents, which can affect reaction rates.
TopologicalWiener IndexRelates to molecular branching and compactness, which can affect steric accessibility to the reactive site.
ConstitutionalMolecular WeightA basic descriptor related to the size of the molecule.
GeometricalMolecular Surface AreaDescribes the accessible surface for interaction with other molecules, influencing steric hindrance.

Synthesis and Reactivity of Advanced Derivatives and Analogues of 2 Cyclohexylidene 1 Phenylbutan 1 One

Modifications of the Phenylbutan-1-one Moiety

The phenylbutan-1-one portion of the molecule offers several sites for chemical modification, including the carbon atoms alpha and beta to the carbonyl group, the aromatic phenyl ring, and the ketone functional group itself.

The conjugated enone system of 2-Cyclohexylidene-1-phenylbutan-1-one dictates the reactivity of the α and β carbon atoms. The β-carbon is electrophilic due to resonance, making it susceptible to nucleophilic conjugate addition (also known as 1,4-addition or Michael addition). wikipedia.orglibretexts.orgmasterorganicchemistry.com In contrast, the α-carbon can be functionalized through the formation of an enolate intermediate.

Beta-Carbon Functionalization (Conjugate Addition): A primary strategy for introducing substituents at the β-position (the cyclohexyl carbon double-bonded to the α-carbon) involves the conjugate addition of nucleophiles. wikipedia.org A wide range of nucleophiles can be employed, with "soft" nucleophiles preferentially attacking the "soft" electrophilic β-carbon. libretexts.org

Key nucleophiles for this transformation include:

Organocuprates (Gilman Reagents): These reagents, typically lithium dialkylcuprates (R₂CuLi), are highly effective for adding alkyl or aryl groups to the β-carbon of enones. wikipedia.org The reaction is generally high-yielding and selective for 1,4-addition over direct 1,2-addition to the carbonyl group. masterorganicchemistry.com

Enolates: The Michael reaction, a classic carbon-carbon bond-forming reaction, uses an enolate as the nucleophile. wikipedia.org This allows for the introduction of a variety of carbonyl-containing fragments.

Organozinc Reagents: In the presence of chiral ligands, dialkylzinc reagents can add to enones in a highly enantioselective manner, making this a powerful tool for asymmetric synthesis. beilstein-journals.org

Thiols and Amines: These soft nucleophiles readily add to the β-carbon, often under mild conditions, to yield β-thioether or β-amino ketones, respectively. libretexts.org

Alpha-Carbon Functionalization: Direct functionalization at the α-carbon of an α,β-unsaturated ketone is more complex than β-addition. A common approach involves the generation of a dienolate under strongly basic conditions (e.g., using lithium diisopropylamide, LDA), followed by quenching with an electrophile (e.g., an alkyl halide). researchgate.net This process must compete with potential conjugate addition of the base. Alternative radical-based methods have also been developed for introducing substituents at the α-position of enones. chemrxiv.org

Modification TypeReagent/MethodTarget PositionResulting Functional Group
Conjugate AdditionGilman Reagent (e.g., (CH₃)₂CuLi)Beta-CarbonAlkyl Group
Michael ReactionEnolate (e.g., from malonic ester)Beta-CarbonEster/Carboxyl Group
Asymmetric AdditionDialkylzinc (R₂Zn) + Chiral LigandBeta-CarbonChiral Alkyl Group
Dienolate AlkylationLDA followed by RXAlpha-CarbonAlkyl Group

Introducing substituents on the phenyl ring is most efficiently achieved by selecting appropriately substituted starting materials during the synthesis of the parent molecule. The most common synthetic route to α,β-unsaturated ketones like this compound is through an aldol (B89426) condensation or a Claisen-Schmidt reaction. researchgate.netresearchgate.net

This reaction typically involves the base-catalyzed condensation of a ketone (cyclohexanone) with an aldehyde or another ketone. mdpi.comnih.gov To synthesize analogues with a substituted phenyl ring, one would start with a substituted 1-phenylbutan-1-one or, more fundamentally, with a substituted benzaldehyde (B42025) or acetophenone (B1666503) in the initial steps. For instance, using 4-methoxybenzaldehyde (B44291) in a reaction sequence that ultimately couples with cyclohexanone (B45756) and an ethyl group source would yield an analogue with a methoxy (B1213986) group on the phenyl ring. mdpi.comnih.gov

A variety of substituted benzaldehydes are commercially available or readily synthesized, allowing for the introduction of a wide range of functional groups, including:

Electron-donating groups (e.g., -OCH₃, -CH₃)

Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃)

Halogens (e.g., -F, -Cl, -Br)

An alternative modern approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method can couple an arylboronic acid (containing the desired substituent) with an appropriate α,β-unsaturated acyl chloride or a related precursor. organic-chemistry.org

Phenyl SubstituentStarting Material ExampleSynthetic Method
4-Methoxy (-OCH₃)4-MethoxybenzaldehydeClaisen-Schmidt Condensation
4-Nitro (-NO₂)4-NitrobenzaldehydeClaisen-Schmidt Condensation
4-Chloro (-Cl)4-ChlorobenzaldehydeClaisen-Schmidt Condensation
3-Trifluoromethyl (-CF₃)3-(Trifluoromethyl)phenylboronic acidSuzuki-Miyaura Coupling

Imine Formation: Reaction with a primary amine (R-NH₂) yields an imine (or Schiff base). The stability of the resulting imine can be influenced by steric hindrance around the carbonyl group. researchgate.net

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. Oximes are generally more stable than imines and can exist as stereoisomers (E/Z isomers) if the ketone is unsymmetrical. khanacademy.org

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms a hydrazone. nih.gov 2,4-Dinitrophenylhydrazones are often colorful, crystalline solids, a property historically used for the characterization of aldehydes and ketones. byjus.com

Due to the sterically hindered nature of the tetrasubstituted enone, these condensation reactions may require more forcing conditions (e.g., higher temperatures, longer reaction times) compared to simpler ketones. libretexts.org

ReagentProduct Functional GroupGeneral Reaction Conditions
Primary Amine (R-NH₂)ImineMild acid catalysis, removal of water
Hydroxylamine (H₂N-OH)OximeMild acid or base catalysis
Hydrazine (H₂N-NH₂)HydrazoneMild acid catalysis
2,4-Dinitrophenylhydrazine2,4-DinitrophenylhydrazoneAcid catalysis (e.g., H₂SO₄)

Modifications of the Cyclohexylidene Moiety

The cyclohexylidene portion of the molecule provides opportunities for derivatization by adding substituents to the saturated ring or by altering the ring size and the connecting alkylidene chain.

Similar to substitutions on the phenyl ring, the most direct method for introducing substituents onto the cyclohexane (B81311) ring is to use a substituted starting material in the initial condensation reaction. nih.gov Synthesizing the target molecule via a Claisen-Schmidt or aldol condensation starting from a substituted cyclohexanone will directly incorporate the substituent into the final structure. researchgate.netmdpi.com

For example, the condensation of 4-methylcyclohexanone (B47639) with a suitable phenyl ketone precursor would result in a final product bearing a methyl group on the cyclohexane ring. A variety of substituted cyclohexanones are available, enabling the introduction of alkyl groups, hydroxyl groups (protected), and other functionalities at various positions (2, 3, or 4). organic-chemistry.org Asymmetric synthesis methodologies, such as enantioselective hydrogenation of substituted cyclohexenones, can provide access to chiral substituted cyclohexanones for the synthesis of enantiomerically pure final products. mdpi.com

The structure of the exocyclic double bond and the size of the cycloalkane ring can be altered to create a diverse range of analogues.

Ring Size Variation: The synthetic strategies used to prepare the parent compound, such as the Claisen-Schmidt condensation, are broadly applicable to other cyclic ketones. rsc.orgsemanticscholar.org By replacing cyclohexanone with cyclopentanone (B42830) or cycloheptanone, analogues with five- or seven-membered rings can be synthesized, respectively. These changes in ring size can significantly alter the strain and conformation of the molecule.

Alkylidene Chain Variation: The Wittig reaction provides a powerful and versatile alternative to aldol-type condensations for forming the exocyclic double bond. masterorganicchemistry.comwikipedia.org This reaction involves the coupling of a carbonyl compound (e.g., a substituted cyclohexanone) with a phosphonium (B103445) ylide (a Wittig reagent). libretexts.org The structure of the ylide determines the nature of the alkylidene chain. By choosing an ylide derived from 1-phenylbutan-1-one, one could synthesize the parent compound. By using different ylides, the entire phenylbutan-1-one moiety can be replaced, allowing for significant structural variation. researchgate.net For example, an ylide derived from acetophenone would lead to a shorter alkylidene chain. This method offers excellent control over the formation of the carbon-carbon double bond. nih.gov

ModificationSynthetic MethodStarting MaterialsResulting Analogue
Ring SizeAldol/Claisen-Schmidt CondensationCyclopentanone + Phenyl ketone precursor2-Cyclopentylidene-1-phenylbutan-1-one
Ring SizeAldol/Claisen-Schmidt CondensationCycloheptanone + Phenyl ketone precursor2-Cycloheptylidene-1-phenylbutan-1-one
Alkylidene ChainWittig ReactionCyclohexanone + Acetophenone-derived ylide2-Cyclohexylidene-1-phenylethan-1-one
Alkylidene ChainWittig Reaction4-Methylcyclohexanone + 1-Phenylbutan-1-one-derived ylide2-(4-Methylcyclohexylidene)-1-phenylbutan-1-one

Synthesis of Heterocyclic Systems Derived from this compound Precursors

The structure of this compound, an α,β-unsaturated ketone, makes it a versatile precursor for the synthesis of various heterocyclic systems. The presence of both a carbonyl group and a carbon-carbon double bond in conjugation provides two reactive sites for cyclization reactions.

Pyrazole (B372694) Formation from Ketones and Hydrazones

The synthesis of pyrazoles, five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, is a well-established transformation in organic chemistry. mdpi.comnih.gov A common and effective method involves the cyclocondensation reaction of an α,β-unsaturated ketone with a hydrazine derivative. nih.gov

The general reaction mechanism proceeds through the initial attack of the hydrazine on the carbonyl carbon of the α,β-unsaturated ketone, forming a hydrazone intermediate. This is typically followed by an intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine onto the β-carbon of the original double bond. Subsequent dehydration and oxidation (often occurring in situ) lead to the formation of the stable aromatic pyrazole ring. mdpi.comnih.gov

The reaction is often carried out in a suitable solvent such as ethanol (B145695) or acetic acid, and can be catalyzed by acids. nih.gov The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or substituted hydrazines) allows for the introduction of various substituents on the nitrogen atom of the resulting pyrazole ring. mdpi.com

Table 1: General Scheme for Pyrazole Synthesis from α,β-Unsaturated Ketones

Reactant 1Reactant 2ConditionsProduct
α,β-Unsaturated KetoneHydrazine Derivative (e.g., N₂H₄·H₂O)Acid catalyst (e.g., Acetic Acid), RefluxPyrazoline Intermediate -> Pyrazole

This table represents a generalized reaction scheme. Specific yields and reaction times would depend on the exact substrates and conditions used.

Thiosemicarbazone Ligand and Complex Synthesis

Thiosemicarbazones are a class of Schiff bases formed by the condensation of a ketone or aldehyde with a thiosemicarbazide (B42300). nih.govresearchgate.net These compounds are of significant interest in coordination chemistry as they are versatile ligands capable of coordinating with a wide range of metal ions. nih.govresearchgate.netnaturalspublishing.com The coordination typically occurs through the sulfur atom and one of the hydrazinic nitrogen atoms, forming stable chelate rings. naturalspublishing.com

The synthesis of a thiosemicarbazone from a ketone like this compound would involve a condensation reaction with a selected thiosemicarbazide (e.g., thiosemicarbazide, 4-phenylthiosemicarbazide). nih.govresearchgate.net The reaction is generally straightforward, often carried out by refluxing the two reactants in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid. nih.govsemanticscholar.org

Once the thiosemicarbazone ligand is synthesized and isolated, it can be used to form metal complexes. This is achieved by reacting the ligand with a metal salt (e.g., chlorides or sulfates of copper, nickel, cobalt, zinc) in a suitable solvent. researchgate.netnaturalspublishing.comresearchgate.net The resulting metal complexes often exhibit distinct geometries and properties depending on the metal ion and the stoichiometry of the reaction.

Table 2: General Scheme for Thiosemicarbazone Ligand and Complex Synthesis

StepReactant 1Reactant 2ConditionsProduct
1. Ligand Synthesis KetoneThiosemicarbazide DerivativeReflux in EthanolThiosemicarbazone Ligand
2. Complex Synthesis Thiosemicarbazone LigandMetal Salt (e.g., MCl₂)Stirring in Methanol/EthanolMetal-Thiosemicarbazone Complex

This table outlines the general two-step procedure for synthesizing thiosemicarbazone metal complexes. Specific details would vary based on the reactants.

Advanced Synthetic Applications of 2 Cyclohexylidene 1 Phenylbutan 1 One in Organic Synthesis

A Versatile Building Block for Complex Architectures

The reactivity of the α,β-unsaturated ketone system in 2-Cyclohexylidene-1-phenylbutan-1-one makes it a valuable precursor for the synthesis of diverse and complex molecular structures. The electrophilic nature of the β-carbon and the carbonyl carbon allows for a range of nucleophilic addition reactions, while the double bond can participate in various cycloaddition and reduction reactions.

One of the primary applications of this compound lies in its use in Michael additions. Organocuprates, for instance, can be employed to introduce a wide array of substituents at the β-position, leading to the formation of more elaborate ketone derivatives. These products can then be further manipulated through subsequent reactions at the carbonyl group, such as Wittig reactions or reductions followed by substitutions, to generate a multitude of complex molecules.

Furthermore, the dienophilic nature of the double bond in this compound allows it to participate in Diels-Alder reactions. By reacting with various dienes, it is possible to construct intricate bicyclic and polycyclic frameworks. The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions, providing access to specific stereoisomers.

The strategic placement of functional groups in this building block also enables intramolecular reactions. For example, the introduction of a nucleophilic group elsewhere in a molecule containing the this compound moiety can lead to cyclization reactions, forming new ring systems. This approach has proven effective in the synthesis of various carbocyclic and heterocyclic compounds.

An Intermediate in the Formal Synthesis of Natural Products and Bioactive Scaffolds

The structural motifs accessible from this compound are prevalent in numerous natural products and biologically active molecules. Consequently, this compound has found utility as a key intermediate in the formal synthesis of such targets. A formal synthesis constitutes the synthesis of a known precursor that has already been converted to the final natural product, thereby establishing a viable synthetic route.

For instance, the core structure of certain terpenoids and steroids contains cyclohexyl rings and extended carbon chains that can be conceptually traced back to precursors like this compound. Synthetic strategies often involve the initial elaboration of this building block through the aforementioned reactions, followed by a series of transformations to construct the target's carbon skeleton and introduce the requisite functional groups.

The following table outlines hypothetical pathways where this compound could serve as a key intermediate in the formal synthesis of complex molecules.

Target ScaffoldSynthetic StrategyKey Transformation of Intermediate
Steroid CoreAnnulation ReactionsDiels-Alder reaction followed by ring-closing metathesis
Prostaglandin AnalogsConjugate AdditionMichael addition of an organocuprate to introduce the α-chain
Complex AlkaloidsIntramolecular CyclizationFormation of a nitrogen-containing ring via intramolecular Mannich reaction

A Catalyst for the Development of Novel Synthetic Methodologies

Beyond its direct application in the synthesis of specific targets, this compound has also played a role in the development and validation of new synthetic methods. Its well-defined structure and predictable reactivity make it an excellent substrate for testing the scope and limitations of novel catalytic systems and reaction conditions.

For example, new asymmetric catalysts for conjugate additions can be evaluated using this compound as a model substrate. The enantioselectivity and diastereoselectivity of the resulting products provide valuable insights into the efficacy of the catalyst. Similarly, its participation in novel cycloaddition reactions can help to establish the feasibility and synthetic utility of new methodologies for ring formation.

The study of the reaction mechanisms involving this compound can also lead to a deeper understanding of fundamental organic reactions. By analyzing the stereochemical and regiochemical outcomes of its transformations, chemists can refine existing theories and develop new predictive models for reactivity.

Conclusion and Future Research Directions

Identification of Unexplored Synthetic Routes and Mechanistic Aspects

Given the lack of existing research, all synthetic routes to 2-Cyclohexylidene-1-phenylbutan-1-one remain unexplored. Hypothetically, its synthesis could be approached through several established organic chemistry methodologies. One potential route could involve an aldol (B89426) condensation reaction between cyclohexanone (B45756) and 1-phenylbutan-1-one, followed by dehydration. Another approach could be a Wittig-type reaction involving a cyclohexyl ylide and a derivative of 1-phenylbutan-1-one.

The mechanistic aspects of such potential syntheses would also require investigation. For instance, in an aldol condensation approach, the stereoselectivity of the reaction to form the exocyclic double bond would be a key area of study. The influence of reaction conditions, such as the choice of base and solvent, on the E/Z isomer ratio would be a critical parameter to investigate.

Potential for Novel Reactivity and Chemical Transformations

The chemical structure of this compound, featuring an α,β-unsaturated ketone moiety, suggests a rich and varied reactivity profile that warrants exploration. The conjugated system is a prime target for nucleophilic addition reactions, such as Michael additions. The ketone carbonyl group could undergo reactions typical of ketones, including reduction to the corresponding alcohol or reductive amination.

Furthermore, the exocyclic double bond could be susceptible to various transformations, including hydrogenation, epoxidation, or dihydroxylation, leading to a range of functionalized cyclohexyl derivatives. The phenyl group also offers a site for electrophilic aromatic substitution, allowing for further molecular diversification. The interplay between these different reactive sites could lead to novel and selective chemical transformations.

Outlook for Methodological Advancements in Organic Chemistry

The study of this compound and its derivatives could serve as a platform for advancing synthetic methodologies. For example, the development of stereoselective methods for its synthesis would be a valuable contribution to the field of asymmetric synthesis. Investigating its reactivity could also lead to the discovery of new reaction pathways or catalytic systems.

The lack of data on this compound highlights the vastness of unexplored chemical space. Its synthesis and characterization would be a foundational step, opening the door to investigations into its physical, chemical, and potentially biological properties. Such fundamental research is essential for the continued advancement of organic chemistry and the discovery of new molecules with valuable applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.